Pyridin-3-ylmethanediol

Description

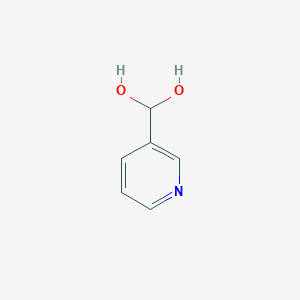

Pyridin-3-ylmethanediol is a pyridine derivative characterized by a pyridine ring substituted at the 3-position with a methanediol group (-CH(OH)₂). This structure confers unique physicochemical properties, including enhanced hydrophilicity due to the presence of two hydroxyl groups, which facilitate hydrogen bonding and solubility in polar solvents. The compound’s diol moiety may also enable chelation or serve as a precursor for further derivatization in pharmaceutical or material science applications.

Properties

Molecular Formula |

C6H7NO2 |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

pyridin-3-ylmethanediol |

InChI |

InChI=1S/C6H7NO2/c8-6(9)5-2-1-3-7-4-5/h1-4,6,8-9H |

InChI Key |

CTZBYLVHJHSEPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-ylmethanediol typically involves the functionalization of the pyridine ring. One common method is the hydroxymethylation of pyridine derivatives. This can be achieved through the reaction of pyridine with formaldehyde and a reducing agent under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of catalysts such as palladium or platinum on carbon can facilitate the hydroxymethylation reaction, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-ylmethanediol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form pyridin-3-ylmethanol.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: Pyridin-3-ylmethanoic acid or pyridin-3-ylmethanal.

Reduction: Pyridin-3-ylmethanol.

Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Pyridin-3-ylmethanediol has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Medicine: this compound derivatives have potential therapeutic applications, including antimicrobial and anticancer activities.

Industry: It is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Pyridin-3-ylmethanediol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Acetylpyridine

- Structure : Features a pyridine ring with a ketone group (-COCH₃) at the 3-position.

- Key Properties :

- Molecular weight: 121.14 g/mol (vs. ~141.14 g/mol for Pyridin-3-ylmethanediol, estimated).

- Log Kow: 0.15 (indicating moderate hydrophilicity, but less than this compound due to the absence of hydroxyl groups).

- Applications: Used in flavoring agents and as a precursor in nicotinamide synthesis. The ketone group enables nucleophilic additions, contrasting with the diol’s hydrogen-bonding capability .

Pyridine Methanol Derivatives

- Example: (6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol .

- Structure: A pyridine ring substituted with a methanol group (-CH₂OH) and additional functional groups (e.g., fluoropyridine, silyl-protected pyrrolidine).

- Key Differences :

Nitro-Substituted Pyridine Diols

- Example : 3-Nitro-2,4-pyridinediol .

- Structure: A pyridine ring with hydroxyl groups at the 2- and 4-positions and a nitro (-NO₂) group at the 3-position.

- Key Differences :

- The nitro group increases acidity (pKa ~4–5 for hydroxyl groups) compared to this compound (pKa ~9–10 for aliphatic diols).

- Applications: Nitro groups enhance electrophilicity, making such compounds useful in explosives or dye synthesis, whereas this compound’s diol group favors coordination chemistry .

Piperidine-Linked Pyridine Methanol Compounds

- Example: [3-(Pyridin-2-yl)piperidin-3-yl]methanol .

- Structure: Combines a pyridine ring with a piperidine moiety and a methanol group.

- Key Differences :

- The piperidine ring introduces basicity (pKa ~10–11) and conformational rigidity, enabling interactions with biological targets (e.g., enzymes, receptors).

- Applications: Widely used in pharmaceuticals for neurological and metabolic disorders, whereas this compound’s simpler structure may favor material science applications .

Data Tables

Table 1: Comparative Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Log Kow | Solubility (Water) |

|---|---|---|---|---|---|

| This compound | C₆H₇NO₂ | ~141.14 | Pyridine, diol | ~-0.5 | High |

| 3-Acetylpyridine | C₇H₇NO | 121.14 | Pyridine, ketone | 0.15 | Moderate |

| 3-Nitro-2,4-pyridinediol | C₅H₄N₂O₄ | 156.10 | Pyridine, diol, nitro | ~0.8 | Moderate |

| [3-(Pyridin-2-yl)piperidin-3-yl]methanol | C₁₁H₁₆N₂O | 192.26 | Pyridine, piperidine, methanol | ~1.2 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.